CE;Triethyleneglycolmonooctylether

Description

It is widely used in biochemical research as a nonionic surfactant and solubilizing agent due to its balanced amphiphilic properties . Applications include drug delivery systems, membrane protein stabilization, and as a component in formulations requiring controlled hydrophilicity-lipophilicity ratios. Its molecular structure (C8H17-(OCH2CH2)3-OH) enables moderate water solubility and compatibility with organic solvents, making it versatile in laboratory and industrial settings .

Properties

Molecular Formula |

C10H20O3 |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

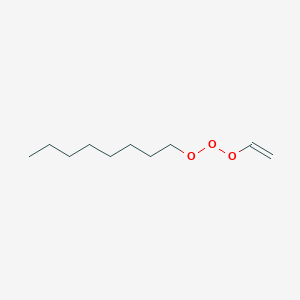

1-ethenoxyperoxyoctane |

InChI |

InChI=1S/C10H20O3/c1-3-5-6-7-8-9-10-12-13-11-4-2/h4H,2-3,5-10H2,1H3 |

InChI Key |

WZUADVKWFSCCSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOOOC=C |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Conditions

Alkaline catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly employed at concentrations of 0.1–1.0 wt.% relative to the alcohol. The reaction is typically conducted at temperatures of 120–150°C under autogenous pressure (1.0–5.0 MPa). A molar ratio of octanol to ethylene oxide of 1:3 ensures the formation of the triethylene glycol derivative, though excess ethylene oxide may lead to higher ethoxylation byproducts.

Single-Stage vs. Multi-Stage Processes

Single-stage ethoxylation simplifies production by eliminating intermediate separation steps. For example, a Polish patent (PL129218B1) describes a single-reactor process where a mixture of methanol, monoethylene glycol methyl ether, and diethylene glycol methyl ether is reacted with ethylene oxide at 80–150°C to yield triethylene glycol methyl ether. Adapting this method for C8E3 would involve substituting methanol with octanol and optimizing the ethylene oxide feed rate to control exothermicity.

In contrast, multi-stage processes separate intermediates via distillation. The ECETOC technical report highlights that high alcohol-to-ethylene oxide ratios favor monoether formation, while lower ratios promote di- and tri-ethers. For C8E3, this would require three sequential ethoxylation steps, each followed by distillation to isolate the desired product.

Alternative Synthesis Routes

Catalytic Molecular Sieve Method

A Chinese patent (CN101121646A) outlines a one-step method using titanium silicon molecular sieves for glycol ether synthesis. While originally developed for ethylene glycol monobutyl ether, this approach could be adapted for C8E3 by reacting octanol with hydrogen peroxide and ethylene in the presence of a Ti-Si catalyst at 5–280°C and 0.1–5.0 MPa. The molecular sieve’s pore structure enhances selectivity, achieving >90% hydrogen peroxide utilization and minimizing byproducts.

Recovery and Recycling of Solvents

A synthesis example from ChemicalBook (CAS 112-35-6) demonstrates the recovery of triethylene glycol monomethyl ether via vacuum distillation after reaction completion. Applied to C8E3, this method would involve distilling the post-reaction mixture at reduced pressure (e.g., 10–50 mmHg) to separate unreacted octanol (boiling point: 195°C) from C8E3 (boiling point: ~325°C). Solvents like chlorobenzene can be recycled, improving process sustainability.

Purification and Quality Control

Distillation Techniques

Fractional distillation is critical for isolating C8E3 from ethoxylation byproducts. The ECETOC report notes that glycol ethers are separated based on boiling point differences. For instance, diethylene glycol mono-octyl ether (boiling point: ~290°C) can be separated from C8E3 using a packed column with >20 theoretical plates.

Analytical Characterization

Quality control measures include gas chromatography (GC) to verify purity and nuclear magnetic resonance (NMR) spectroscopy to confirm the ethoxylation degree. The refractive index ($$n_{20}^D = 1.445$$) and density (0.948 g/mL at 20°C) serve as key physical benchmarks.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of major synthesis routes:

| Method | Conditions | Yield | Selectivity | Energy Efficiency |

|---|---|---|---|---|

| Single-Stage Ethoxylation | 120–150°C, KOH catalyst | 85–90% | Moderate | High |

| Multi-Stage Ethoxylation | 3 steps, distillation intermediates | 75–80% | High | Low |

| Molecular Sieve Catalysis | 5–280°C, Ti-Si catalyst | 92–95% | Very High | Moderate |

Single-stage processes offer operational simplicity but require precise temperature control to avoid over-ethoxylation. Molecular sieve methods excel in selectivity but entail higher catalyst costs.

Chemical Reactions Analysis

CE;Triethyleneglycolmonooctylether can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Scientific Research Applications

CE;Triethyleneglycolmonooctylether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CE;Triethyleneglycolmonooctylether primarily involves its role as a solvent. By interacting with various molecular targets, it can enhance the solubility and stability of other compounds, facilitating their reactions and interactions. This property is particularly valuable in drug delivery systems, where it helps in the efficient transport and release of active pharmaceutical ingredients .

Comparison with Similar Compounds

Tetraethylene Glycol Monododecyl Ether (TEGMDE)

- Structure : Features a longer alkyl chain (dodecyl, C12) and an additional ethylene oxide (EO) unit (tetraethylene glycol).

- Properties: Increased hydrophobicity due to the longer alkyl chain, reducing water solubility compared to TEGMOE. Enhanced surfactant efficiency in nonpolar media, suitable for heavy-duty emulsification .

- Applications : Used in industrial degreasers and high-temperature stabilizers where greater lipid solubility is required.

Undecyl Ethyleneglycol Monoether (UEGME)

- Structure: Shorter EO chain (monoethylene glycol) paired with an undecyl (C11) alkyl group.

- Properties: Lower hydrophilic-lipophilic balance (HLB) than TEGMOE, favoring lipid-rich environments.

- Applications : Primarily used in cosmetics and personal care products as a thickening agent.

Diethylene Glycol Monoethyl Ether (DEGMEE)

- Structure : Smaller alkyl chain (ethyl, C2) and shorter EO chain (diethylene glycol).

- Properties :

- Toxicity : Associated with higher acute toxicity risks compared to TEGMOE, particularly in renal and neurological systems .

Comparative Data Table

Key Research Findings

- Structural Impact on Performance : Increasing EO units enhance hydrophilicity and water solubility, while longer alkyl chains improve lipid compatibility. TEGMOE’s intermediate structure balances these properties for biomedical applications .

- Toxicity Trends : Shorter alkyl chains (e.g., DEGMEE’s C2) correlate with higher systemic toxicity, whereas longer chains (e.g., TEGMDE’s C12) reduce absorption rates but may increase environmental persistence .

- Environmental Behavior : Glycol ethers with higher EO content (e.g., TEGMOE) exhibit faster biodegradation compared to heavily alkylated variants .

Notes on Limitations and Gaps

- Direct comparative studies between TEGMOE and its analogs are sparse in the provided evidence. Structural inferences are drawn from physicochemical principles and fragmentary data.

- Toxicity data for UEGME remain underreported, highlighting a need for further toxicokinetic studies .

Q & A

Basic Research Questions

Q. How can researchers systematically document experimental parameters for Triethyleneglycolmonooctylether (C₈E₃) to ensure reproducibility?

- Methodological Answer : Follow ICMJE guidelines to report chemical details, including manufacturer, purity (e.g., ≥98% by HPLC), batch number, storage conditions (e.g., inert atmosphere, −20°C), and safety data (e.g., LD50, MSDS compliance). Use standardized tables to log parameters such as solvent ratios, reaction temperatures, and characterization techniques (e.g., NMR, FTIR). For example, specify if C₈E₃ was recrystallized from ether or used as-is .

Q. What strategies mitigate inconsistencies in chemical nomenclature when searching for C₈E₃-related literature?

- Methodological Answer : Combine CAS Registry Number (e.g., 27252-80-8 for C₈E₃) with synonyms (e.g., Triethyleneglycolmonooctylether, n-Octyltrioxyethylene) in databases like SciFinder or Reaxys. Avoid relying solely on IUPAC names due to variations in usage. Cross-reference results with authoritative sources (e.g., EPA reports, Bachem technical sheets) to resolve ambiguities .

Q. How should researchers design initial toxicity assays for C₈E₃?

- Methodological Answer : Use tiered testing:

- Tier 1 : Acute toxicity via OECD Test Guideline 423 (oral exposure in rodents).

- Tier 2 : Ecotoxicological assays (e.g., Daphnia magna immobilization, algal growth inhibition) at concentrations ≤1 mg/L.

- Tier 3 : Cell-based assays (e.g., HepG2 viability) with LC50 calculations. Include positive controls (e.g., Triton X-100) and solvent controls (e.g., DMSO) .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in C₈E₃’s environmental persistence data across studies?

- Methodological Answer : Apply mass balance analysis coupled with isotopic tracing (e.g., ¹³C-labeled C₈E₃) to track degradation pathways. Use LC-HRMS to differentiate between abiotic degradation (e.g., hydrolysis) and microbial metabolism. Compare half-lives under controlled conditions (e.g., pH 7 vs. 9, aerobic/anaerobic) to identify critical variables .

Q. How can researchers optimize C₈E₃’s role as a surfactant in nanomaterial synthesis while minimizing batch-to-batch variability?

- Methodological Answer : Implement Design of Experiments (DoE) to test variables:

- Factors : C₈E₃ concentration (0.1–5% w/v), temperature (25–80°C), and co-solvent polarity (e.g., water/ethanol ratios).

- Responses : Nanoparticle size (DLS), polydispersity index (PDI), and colloidal stability (zeta potential).

- Analysis : Use response surface methodology (RSM) to identify robust synthesis conditions .

Q. What statistical approaches validate conflicting data on C₈E₃’s membrane-disruption efficacy in lipid bilayer studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to datasets from fluorescence quenching, calorimetry (DSC), and electrophysiology. Normalize data to baseline controls (e.g., pure DOPC bilayers) and account for instrument-specific biases (e.g., fluorophore selection in FRET assays). Use bootstrapping to assess confidence intervals for EC50 values .

Methodology for Literature Synthesis

Q. How can researchers systematically address gaps in C₈E₃’s photodegradation mechanisms?

- Methodological Answer : Conduct a PRISMA-guided review:

- Step 1 : Search terms: "(Triethyleneglycolmonooctylether OR C₈E₃) AND (photolysis OR UV degradation)".

- Step 2 : Filter studies by relevance (e.g., quantum yield calculations, ROS detection methods).

- Step 3 : Compare kinetic models (e.g., pseudo-first-order vs. Langmuir-Hinshelwood) and identify understudied variables (e.g., dissolved organic matter effects) .

Q. What protocols ensure ethical and rigorous data collection in human cell studies involving C₈E₃?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for cytotoxicity studies. Use blinded analysis for microscopy/flow cytometry data. Include replication tiers: technical replicates (n=3 per experiment), biological replicates (n=3 donors), and independent experiment repeats. Publish raw data in repositories like FigShare or Zenodo .

Tables of Critical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.